Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate
Description
Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate is a benzoate ester derivative featuring a 4,5-dimethoxy-substituted aromatic core. Its structure includes a thioxomethylamino group (-NH-C(=S)-) linked to a 4-benzylpiperidyl moiety. The benzylpiperidyl group introduces lipophilicity, while the thioxomethylamino moiety may influence hydrogen bonding and metal coordination, suggesting possible applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-27-20-14-18(22(26)29-3)19(15-21(20)28-2)24-23(30)25-11-9-17(10-12-25)13-16-7-5-4-6-8-16/h4-8,14-15,17H,9-13H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCHHMANHKLALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the catalytic hydrogenation of pyridine derivatives.
Benzyl Substitution: The piperidine ring is then benzylated using benzyl halides under basic conditions.
Carbonothioylation: The benzyl-substituted piperidine is reacted with carbon disulfide and a suitable base to introduce the carbonothioyl group.
Coupling with Dimethoxybenzoate: Finally, the carbonothioylated piperidine is coupled with methyl 4,5-dimethoxybenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of monoamine neurotransmitters . This interaction is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
*Inferred formulas based on structural analysis.
Functional Group and Pharmacophore Comparisons
- Thioxomethylamino vs. Carbamoyl: Replacing the thioxomethylamino group in the target compound with a phenylcarbamoyl group (as in ) reduces sulfur content and molecular weight (330.34 vs.
- Piperidyl vs. Piperazinyl : The 4-benzylpiperidyl group in the target compound differs from the 4-benzylpiperazinyl analog by replacing a nitrogen atom in the piperazine ring with a CH₂ group. This modification reduces basicity and alters conformational flexibility, which may affect receptor binding in biological systems.
- Heterocyclic Sulfonamides: The triazolopyrimidine sulfonamide in cloransulam-methyl highlights how sulfonamide groups paired with nitrogen-rich heterocycles are leveraged in agrochemicals, contrasting with the thioxomethylamino-benzylpiperidyl motif’s unexplored biological roles.
Biological Activity
Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 318.38 g/mol
- CAS Number : [insert CAS number if available]
Structural Features
The compound features:
- Two methoxy groups at the 4 and 5 positions of the benzene ring.
- A thioxomethyl group attached to a piperidine moiety, which may influence its biological interactions.
- Antitumor Activity : Preliminary studies suggest that related compounds exhibit antitumor properties. For instance, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate has shown significant cytotoxic effects against various cancer cell lines, indicating a potential pathway for this compound to exert similar effects through DNA damage mechanisms .
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific enzymes involved in tumor progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Cellular Uptake and Sensitivity : Studies indicate that the uptake of such compounds by tumor cells correlates with their sensitivity to cytotoxic effects. For example, compounds that are effectively taken up by cancer cells tend to exhibit lower IC50 values (the concentration required to inhibit cell growth by 50%) in vitro .
Case Studies
- In Vivo Studies : Research on related analogs shows promising results in vivo, where administration led to significant tumor regression without notable toxicity. For example, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate demonstrated an IC50 of less than 1 µM against MDA-MB-231 breast cancer cells and similar efficacy in human tumor xenografts .
- Esterase Activity : The differential sensitivity of various cancer cell lines may be attributed to esterase activity that cleaves ester groups in these compounds. The presence of such enzymes can affect drug efficacy and cellular uptake, as seen in studies where A-549 lung cancer cells showed resistance due to high esterase activity .
Summary of Biological Activities
Comparison with Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate | <1 | DNA damage, enzyme inhibition |
| Methyl 4,5-dimethoxy-2-nitrobenzoate | TBD | TBD |
| Methyl 4,5-dimethoxybenzoate | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
